2-Tert-butylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

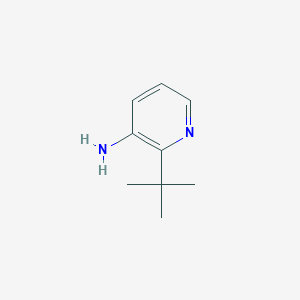

2-Tert-butylpyridin-3-amine is a chemical compound with the CAS Number: 1417518-28-5. It has a molecular weight of 150.22 and its molecular formula is C9H14N2 . It is a pale-yellow to yellow-brown solid .

Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 150.22 and its molecular formula is C9H14N2 . More detailed physical and chemical properties were not found in the search results.Mécanisme D'action

Target of Action

The primary target of 2-Tert-butylpyridin-3-amine is the Sterol 14-alpha demethylase (CYP51) from Candida albicans . This enzyme plays a crucial role in the ergosterol biosynthetic pathway, which is vital for the survival and growth of Candida species .

Mode of Action

This compound interacts with its target, Sterol 14-alpha demethylase (CYP51), by binding to it effectively . This binding inhibits the formation of ergosterol, a critical component of the fungal cell membrane . The disruption in ergosterol synthesis leads to changes in the cell membrane’s integrity and function, resulting in fungal growth inhibition .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthetic pathway . By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), this compound prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the normal function of the fungal cell membrane, leading to downstream effects such as impaired cell growth and replication .

Pharmacokinetics

Preliminary admet analysis suggests that this compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell membrane’s integrity and function . By inhibiting the formation of ergosterol, this compound causes changes in the cell membrane that impair the normal growth and replication of the fungal cells . This results in potent antifungal activity against Candida species, including several multidrug-resistant strains .

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 2-tert-butylpyridin-3-amine in lab experiments is its high stability and solubility in various solvents. It also has a low toxicity profile, making it a safe option for use in experiments. However, one of the limitations is that it is relatively expensive compared to other ligands, which may limit its use in some research areas.

Orientations Futures

There are several future directions for research on 2-tert-butylpyridin-3-amine. One area of focus is the development of new catalytic reactions using this compound. Another area is the synthesis of new derivatives of this compound with enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in various research areas.

Conclusion:

In conclusion, this compound is a promising compound that has gained significant attention in the scientific community. Its unique properties make it an attractive candidate for research in various areas, including catalysis. While there is still much to be learned about this compound, its potential applications and future directions for research make it an exciting area of study.

Méthodes De Synthèse

The synthesis of 2-tert-butylpyridin-3-amine involves the reaction of 2-methylpyridine with tert-butylamine in the presence of a catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. This method has been optimized and is widely used for the preparation of this compound.

Applications De Recherche Scientifique

2-Tert-butylpyridin-3-amine has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of catalysis. This compound has been shown to be an effective ligand for the catalytic reduction of various organic compounds, including ketones and aldehydes. It has also been used as a catalyst for the synthesis of various organic compounds.

Safety and Hazards

Propriétés

IUPAC Name |

2-tert-butylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,3)8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIODWVIHBXEHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloro-6-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2624577.png)

![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine](/img/structure/B2624580.png)

![6-Fluoro-N-[2-(1-methylimidazol-2-YL)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2624591.png)

![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)